1-cyclopropyl-6-(1-hydroxyethyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one
Description
The compound 1-cyclopropyl-6-(1-hydroxyethyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one (CAS: 1184915-99-8) is a pyrazolo[3,4-d]pyrimidin-4-one derivative characterized by a cyclopropyl substituent at the 1-position and a 1-hydroxyethyl group at the 6-position . Pyrazolo[3,4-d]pyrimidin-4-ones are purine analogs known for their broad pharmacological activities, including antitumor, antibacterial, and enzyme inhibitory properties . The stereochemistry of the hydroxyethyl group (designated as (S)-configuration in its resolved form) may influence its biological interactions and metabolic stability .
Properties
CAS No. |
1184915-99-8 |
|---|---|
Molecular Formula |
C10H12N4O2 |
Molecular Weight |
220.23 g/mol |
IUPAC Name |
1-cyclopropyl-6-(1-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H12N4O2/c1-5(15)8-12-9-7(10(16)13-8)4-11-14(9)6-2-3-6/h4-6,15H,2-3H2,1H3,(H,12,13,16) |
InChI Key |
YCTGPYWZCJIOMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=C(C=NN2C3CC3)C(=O)N1)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- The starting pyrazole is typically 5-amino-1H-pyrazole-4-carboxamide or its derivatives.
- The cyclopropyl group at the N-1 position can be introduced via alkylation using cyclopropyl halides or related alkylating agents.
- The 6-(1-hydroxyethyl) substituent is introduced by nucleophilic substitution or addition reactions involving hydroxyethyl precursors.
Stepwise Synthesis Outline
Formation of 5-amino-1H-pyrazole-4-carboxamide intermediate
This intermediate is synthesized or procured as a key building block for the fused heterocycle.Cyclization to pyrazolo[3,4-d]pyrimidin-4-one core
The amino pyrazole is reacted with nitriles or related carbonyl compounds under acidic conditions (e.g., dry HCl gas in dioxane) to induce ring closure, forming the pyrazolo[3,4-d]pyrimidin-4-one scaffold.N-1 Cyclopropyl substitution
Alkylation of the pyrazolo[3,4-d]pyrimidin-4-one at the N-1 position with cyclopropyl halides (e.g., cyclopropyl bromide or chloride) in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide is performed to install the cyclopropyl group.Introduction of 6-(1-hydroxyethyl) substituent
The 6-position substitution with 1-hydroxyethyl can be achieved by nucleophilic substitution or addition of hydroxyethyl moieties, often via reaction of a 6-halogenated intermediate with acetaldehyde derivatives or by direct hydroxylation of an ethyl substituent.Purification and characterization
The crude product is purified by recrystallization or column chromatography using solvents such as ethyl acetate or methanol to obtain the pure compound with high yield and purity.
Representative Reaction Scheme and Conditions
Analytical and Research Data Supporting the Preparation
- The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives with various substitutions has been well-documented in peer-reviewed literature and patents, confirming the feasibility of the above methods.
- Alkylation and nucleophilic substitution steps are commonly used to introduce cyclopropyl and hydroxyethyl groups, respectively, with yields ranging from moderate to high depending on reaction conditions and purification methods.
- Characterization data such as melting points, IR spectra (notably NH and CO stretches), and NMR confirm the structure and purity of the synthesized compounds.
- The synthetic methods are adaptable for scale-up and modification to produce analogues for biological evaluation.
Chemical Reactions Analysis
Types of Reactions
(S)-1-cyclopropyl-6-(1-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl or hydroxyethyl positions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can lead to alcohol or alkane derivatives.
Scientific Research Applications
(S)-1-cyclopropyl-6-(1-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-cyclopropyl-6-(1-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural and Functional Comparisons
Key Observations
Substituent-Driven Activity: The cyclopropyl group in the query compound may enhance metabolic stability compared to phenyl or methyl substituents (e.g., compound 10e with phenyl at position 1) .
Antitumor Activity: Compound 10e demonstrated potent antitumor activity against MCF-7 cells (IC₅₀ = 11 µM), attributed to the electron-withdrawing nitro group on the benzylideneamino substituent . The absence of such substituents in the query compound suggests possible differences in antitumor efficacy.
Enzyme Inhibition :
- PF-04447943 (IC₅₀ = 12 nM for PDE9A) highlights the role of bulky, heterocyclic substituents (e.g., pyrrolidinyl-pyrrolidine) in targeting specific phosphodiesterase isoforms . The query compound’s hydroxyethyl group may limit similar isoform selectivity.
Antimicrobial Potential: Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives (e.g., 3g) showed antibacterial activity, suggesting fused heterocyclic systems enhance antimicrobial properties .
Biological Activity
1-Cyclopropyl-6-(1-hydroxyethyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one, a compound belonging to the pyrazolo[3,4-d]pyrimidine family, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C10H12N4O2
- Molecular Weight : 220.23 g/mol
- CAS Number : 1184915-99-8
The compound features a cyclopropyl group and a hydroxyethyl substituent on the pyrazolo[3,4-d]pyrimidine scaffold, which is critical for its biological activity.
Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anti-inflammatory effects. For example:
- Inhibition of COX Enzymes : A study reported that several derivatives showed potent inhibition of cyclooxygenase (COX) enzymes, with IC50 values ranging from 19.45 μM to 42.1 μM against COX-1 and COX-2 respectively . This suggests that 1-cyclopropyl-6-(1-hydroxyethyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one may similarly inhibit these enzymes.
| Compound | IC50 (COX-1) | IC50 (COX-2) |
|---|---|---|
| 3b | 19.45 μM | 42.1 μM |
| 4b | 26.04 μM | 31.4 μM |
| 4d | 28.39 μM | 23.8 μM |
Anticancer Activity
The compound has been evaluated for its anticancer properties against various human cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), K-562 (leukemia).
- Mechanism of Action : It is believed to act through the inhibition of specific protein kinases involved in cancer progression .
Study on Anti-inflammatory Effects
In a controlled study involving carrageenan-induced paw edema in rats, derivatives similar to 1-cyclopropyl-6-(1-hydroxyethyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one demonstrated significant reduction in inflammation comparable to standard anti-inflammatory drugs like indomethacin. The effective doses (ED50) were calculated as follows:
| Compound | ED50 (μM) |
|---|---|
| Derivative A | 11.60 |
| Derivative B | 8.23 |
| Indomethacin | 9.17 |
These findings highlight the potential of this compound in treating inflammatory conditions .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound involves multi-step reactions where various substituents are introduced to enhance biological activity. SAR studies have shown that electron-releasing groups significantly increase anti-inflammatory potency .
Q & A
Basic: What are the recommended multi-step synthetic strategies for 1-cyclopropyl-6-(1-hydroxyethyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one, and how can cyclopropane incorporation be optimized?
Answer:
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves cyclization reactions. For example, cyclopropane introduction may require coupling cyclopropylamine or cyclopropane-containing aldehydes with intermediates like 4-chloro-pyrazolo[3,4-d]pyrimidine under acidic or basic conditions. Evidence suggests using triazole derivatives or α-chloroacetamides as intermediates for functionalization . Optimization involves adjusting reaction time, temperature (e.g., reflux in acetonitrile or dichloromethane), and stoichiometry of cyclopropane precursors. Post-synthetic hydroxylation at the 6-position via oxidation or nucleophilic substitution may introduce the hydroxyethyl group .
Basic: Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR (¹H/¹³C): Essential for verifying cyclopropyl (δ ~0.5–1.5 ppm) and hydroxyethyl (-CH2-OH, δ ~3.5–4.5 ppm) groups.
- IR: Confirms hydroxyl (-OH stretch ~3200–3600 cm⁻¹) and pyrimidine carbonyl (C=O ~1650–1750 cm⁻¹).
- LC-MS/HPLC: Validates molecular weight (e.g., [M+H]+ ion) and purity (>95% by area normalization).
- X-ray crystallography (if applicable): Resolves stereochemistry of the hydroxyethyl group .
Advanced: How can researchers evaluate the antifungal or enzyme-inhibitory activity of this compound, and what in vitro/in vivo models are suitable?
Answer:
- In vitro antifungal assays: Use mycelial growth inhibition (e.g., against Sclerotinia sclerotiorum) with EC50 determination via agar dilution. Compare to standards like boscalid .
- Enzyme inhibition (e.g., PDE9A): Radiolabeled cAMP/cGMP competitive assays to measure IC50. Structural-based design can target catalytic residues (e.g., PDE9A vs. PDE1C selectivity) .
- In vivo models: Protective activity in plant/fungal infection models (e.g., S. sclerotiorum on rapeseed) or rodent cognitive assays (e.g., Morris water maze) for neurological targets .
Advanced: How should contradictory data on synthetic yields or biological activity be analyzed?
Answer:
- Yield discrepancies: Compare reaction conditions (e.g., solvent polarity, catalyst load). For example, dichloromethane vs. acetonitrile may alter nucleophilicity of intermediates .
- Biological variability: Validate assays with positive controls (e.g., boscalid for antifungal studies) and replicate experiments. Substituent effects (e.g., chloro vs. methoxy groups) can modulate target binding .
Advanced: What methodologies assess the impact of substituents (e.g., cyclopropyl, hydroxyethyl) on bioavailability and target binding?
Answer:
- LogP determination: Measure partition coefficients (octanol/water) to predict membrane permeability. Hydroxyethyl groups may enhance solubility but reduce logP .
- Docking studies: Use software like AutoDock to model interactions with targets (e.g., fungal enzymes or PDE9A). Cyclopropane’s rigidity may stabilize hydrophobic pockets .
- SAR analysis: Synthesize analogs (e.g., replacing cyclopropyl with isopropyl) and compare activity .
Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?
Answer:
- Recrystallization: Use solvents like acetonitrile or ethanol to remove unreacted starting materials.
- Column chromatography: Silica gel with gradient elution (e.g., hexane/ethyl acetate) for polar impurities.
- HPLC: Reverse-phase C18 columns for high-purity isolation .
Advanced: How can mechanistic studies elucidate the compound’s mode of action against fungal pathogens?
Answer:
- Membrane integrity assays: Use propidium iodide staining to detect cell membrane damage.
- Metabolic profiling: LC-MS-based metabolomics to identify disrupted pathways (e.g., ergosterol biosynthesis).
- Transcriptomics: RNA-seq of treated vs. untreated fungi to pinpoint target genes .
Basic: What challenges arise during scale-up synthesis, and how can they be mitigated?
Answer:
- Solvent volume: Transition from batch to flow chemistry for safer handling of acetonitrile/dichloromethane.
- Exothermic reactions: Use jacketed reactors with temperature control during cyclopropane incorporation.
- Purity control: Implement in-line PAT (Process Analytical Technology) for real-time monitoring .
Advanced: What strategies resolve stereochemical complexities (e.g., hydroxyethyl chirality)?
Answer:
- Chiral chromatography: Use columns with amylose/cyclodextrin phases to separate enantiomers.
- Asymmetric synthesis: Employ chiral catalysts (e.g., BINOL-phosphates) during hydroxylation steps.
- Circular dichroism (CD): Confirm absolute configuration of isolated enantiomers .
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
